8-Bromoguanosine 2',3',5'-triacetate is a chemically modified nucleoside derived from guanosine, characterized by the presence of a bromine atom at the 8-position of the guanine base and acetyl groups at the 2', 3', and 5' positions of the ribose sugar. This compound is primarily utilized in nucleic acid chemistry, particularly in oligonucleotide synthesis. The modifications enhance its stability and reactivity, making it a valuable building block for various biochemical applications.
8-Bromoguanosine 2',3',5'-triacetate can be synthesized from guanosine through a series of chemical reactions that include protection, bromination, and acetylation. It belongs to the class of modified nucleosides, specifically halogenated nucleosides, which are known for their unique chemical properties that facilitate specific reactions in nucleic acid chemistry.
The synthesis of 8-Bromoguanosine 2',3',5'-triacetate involves several key steps:
These steps collectively yield 8-Bromoguanosine 2',3',5'-triacetate with high purity and yield suitable for further applications in research.
The molecular formula of 8-Bromoguanosine 2',3',5'-triacetate is , with a molecular weight of approximately g/mol. The structure features:
The compound's structural characteristics contribute to its stability and reactivity, making it suitable for various chemical transformations .
8-Bromoguanosine 2',3',5'-triacetate can undergo several types of chemical reactions:
These reactions allow for extensive modifications of the nucleoside, facilitating its use in synthesizing diverse oligonucleotides.
The mechanism of action of 8-Bromoguanosine 2',3',5'-triacetate primarily revolves around its incorporation into oligonucleotides during synthesis:
This mechanism is crucial for developing therapeutic oligonucleotides, including antisense oligonucleotides and small interfering RNAs (siRNAs), which play significant roles in gene regulation and therapy .
The physical properties of 8-Bromoguanosine 2',3',5'-triacetate include:
Chemical properties include:
8-Bromoguanosine 2',3',5'-triacetate has several important applications in scientific research:
This compound's unique properties make it an essential tool in advancing research across various fields within biochemistry and molecular biology.
The synthesis of 8-bromoguanosine 2',3',5'-triacetate (CAS 15717-45-0) proceeds via a sequential three-step strategy: ribose hydroxyl protection, guanine C8 bromination, and sugar moiety acetylation. This modular approach mitigates side reactions and enables precise control over regiochemistry. Commercial sources like Sigma-Aldrich offer this compound as a specialty reagent for early-stage research, though analytical characterization remains the responsibility of the purchaser due to its niche status [1] [2].
Initial ribose protection employs temporary blocking groups to prevent undesired reactions during bromination. Acyl groups (particularly acetyl) are favored due to their compatibility with subsequent steps and facile removal. The 5'-OH is prioritized for initial protection owing to its higher nucleophilicity, followed by 2'- and 3'-OH groups. Solvent selection (e.g., anhydrous pyridine or DMF) is critical to prevent hydrolysis and ensure complete conversion. The transient protection allows selective bromination at C8 without competing reactions at the sugar hydroxyls [7] [10].
Electrophilic aromatic substitution at C8 employs bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMSO or DMF). The reaction exploits the electron-rich imidazole ring of guanine, with the C8 position being kinetically accessible. Bromination induces a syn conformational shift in the glycosidic bond (χ ≈ 60–90°), as confirmed by NMR studies [4] [6]. This distortion occurs due to steric clash between the bulky bromine atom and the ribose ring, forcing the base to rotate. Protonation at N7 enhances electrophilicity but requires controlled acidic conditions (pH 4–6) to avoid depurination [4].
Following bromination and deprotection, peracetylation of the ribose hydroxyls uses acetic anhydride (Ac₂O) with catalytic Lewis acids (e.g., ZnCl₂) or nucleophilic catalysts (e.g., DMAP). The reaction proceeds via nucleophilic acyl substitution, where hydroxyl oxygen attacks the carbonyl carbon of Ac₂O, forming the ester linkage. A 10–20% excess of Ac₂O ensures complete triacetylation, while temperature control (<50°C) prevents N-acetylation at guanine exocyclic amines. The 2',3',5'-triacetyl configuration enhances lipophilicity and crystallinity, facilitating purification [7] [10].
Table 1: Acetylation Agents and Their Efficacy
Acetylating Agent | Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|---|
Acetic Anhydride | ZnCl₂ | 4–6 | 85–90 |
Acetic Anhydride | DMAP | 2–3 | 92–95 |
Acetyl Chloride | Pyridine | 1–2 | 80–85 |
Chlorination (using N-chlorosuccinimide) affords lower yields (60–70%) due to reduced electrophilicity and requires harsher conditions (60°C), increasing depurination risk. Iodination (NIS) exhibits near-quantitative conversion but promotes syn conformation more aggressively than bromine, potentially overshifting RNA helicity. It also incurs higher costs and sensitivity to light [4] [6].
Bromination uniquely balances reactivity and structural modulation:
Table 3: Halogenation Reagent Comparison
Reagent | Relative Rate | Syn Conformation (%) | Z-Form Stabilization | Byproduct Risk |
---|---|---|---|---|
NBS | 1.0 (reference) | 90 | High (ΔTm = +15°C) | Moderate |
NCS | 0.3 | 40 | None | Low |
NIS | 2.5 | >95 | Excessive | High |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1